Cas no 1498002-40-6 ({1-(furan-2-yl)methylcyclopropyl}methanol)

{1-(Furan-2-yl)methylcyclopropyl}methanol is a furan-substituted cyclopropane derivative with a hydroxymethyl functional group, offering versatile reactivity in organic synthesis. Its unique structure, combining a furan ring and a strained cyclopropane moiety, makes it a valuable intermediate for constructing complex heterocyclic frameworks. The hydroxymethyl group enhances its utility as a building block for further functionalization, including esterification, etherification, or oxidation. This compound is particularly relevant in pharmaceutical and agrochemical research, where furan and cyclopropane motifs are prevalent. Its stability and well-defined stereochemistry (if applicable) further support its use in stereoselective transformations. Suitable for controlled reactions under standard laboratory conditions, it is typically handled with inert atmosphere precautions due to potential sensitivity.
{1-(furan-2-yl)methylcyclopropyl}methanol structure
1498002-40-6 structure
Product name:{1-(furan-2-yl)methylcyclopropyl}methanol
CAS No:1498002-40-6
MF:C9H12O2
Molecular Weight:152.190382957458
CID:5933570
PubChem ID:66025432

{1-(furan-2-yl)methylcyclopropyl}methanol 化学的及び物理的性質

名前と識別子

    • {1-(furan-2-yl)methylcyclopropyl}methanol
    • {1-[(furan-2-yl)methyl]cyclopropyl}methanol
    • AKOS015367799
    • EN300-1850056
    • 1498002-40-6
    • インチ: 1S/C9H12O2/c10-7-9(3-4-9)6-8-2-1-5-11-8/h1-2,5,10H,3-4,6-7H2
    • InChIKey: FQUQHEIFBWWOFM-UHFFFAOYSA-N
    • SMILES: OCC1(CC2=CC=CO2)CC1

計算された属性

  • 精确分子量: 152.083729621g/mol
  • 同位素质量: 152.083729621g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 141
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.2
  • トポロジー分子極性表面積: 33.4Ų

{1-(furan-2-yl)methylcyclopropyl}methanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1850056-0.1g
{1-[(furan-2-yl)methyl]cyclopropyl}methanol
1498002-40-6
0.1g
$993.0 2023-09-19
Enamine
EN300-1850056-0.5g
{1-[(furan-2-yl)methyl]cyclopropyl}methanol
1498002-40-6
0.5g
$1084.0 2023-09-19
Enamine
EN300-1850056-2.5g
{1-[(furan-2-yl)methyl]cyclopropyl}methanol
1498002-40-6
2.5g
$2211.0 2023-09-19
Enamine
EN300-1850056-5.0g
{1-[(furan-2-yl)methyl]cyclopropyl}methanol
1498002-40-6
5g
$3645.0 2023-06-02
Enamine
EN300-1850056-10g
{1-[(furan-2-yl)methyl]cyclopropyl}methanol
1498002-40-6
10g
$4852.0 2023-09-19
Enamine
EN300-1850056-0.25g
{1-[(furan-2-yl)methyl]cyclopropyl}methanol
1498002-40-6
0.25g
$1038.0 2023-09-19
Enamine
EN300-1850056-1.0g
{1-[(furan-2-yl)methyl]cyclopropyl}methanol
1498002-40-6
1g
$1256.0 2023-06-02
Enamine
EN300-1850056-1g
{1-[(furan-2-yl)methyl]cyclopropyl}methanol
1498002-40-6
1g
$1129.0 2023-09-19
Enamine
EN300-1850056-0.05g
{1-[(furan-2-yl)methyl]cyclopropyl}methanol
1498002-40-6
0.05g
$948.0 2023-09-19
Enamine
EN300-1850056-10.0g
{1-[(furan-2-yl)methyl]cyclopropyl}methanol
1498002-40-6
10g
$5405.0 2023-06-02

{1-(furan-2-yl)methylcyclopropyl}methanol 関連文献

{1-(furan-2-yl)methylcyclopropyl}methanolに関する追加情報

Comprehensive Overview of {1-(furan-2-yl)methylcyclopropyl}methanol (CAS No. 1498002-40-6): Properties, Applications, and Industry Insights

In the rapidly evolving field of organic chemistry and pharmaceutical intermediates, {1-(furan-2-yl)methylcyclopropyl}methanol (CAS No. 1498002-40-6) has garnered significant attention due to its unique structural features and versatile applications. This compound, characterized by a furan-substituted cyclopropyl core and a terminal methanol group, serves as a critical building block in synthetic chemistry. Researchers and manufacturers are increasingly exploring its potential in drug discovery, agrochemicals, and material science, aligning with the growing demand for sustainable and efficient chemical solutions.

The molecular structure of {1-(furan-2-yl)methylcyclopropyl}methanol combines the aromaticity of a furan ring with the strain-induced reactivity of a cyclopropane moiety. This hybrid architecture enables diverse functionalization pathways, making it a valuable scaffold for designing bioactive molecules. Recent studies highlight its role in modulating pharmacokinetic properties, such as metabolic stability and membrane permeability, which are hot topics in AI-driven drug design and computational chemistry. As the pharmaceutical industry shifts toward fragment-based drug discovery, this compound’s balanced lipophilicity and polarity position it as a promising candidate for lead optimization.

From an industrial perspective, the synthesis of CAS No. 1498002-40-6 often involves catalytic cyclopropanation and selective oxidation steps, reflecting advancements in green chemistry and atom economy. These methods align with global trends toward reducing hazardous byproducts, a key concern for regulatory compliance and environmental sustainability. Notably, the compound’s furan moiety is derived from renewable biomass, resonating with the rising interest in bio-based chemicals and circular economy principles.

In material science, {1-(furan-2-yl)methylcyclopropyl}methanol has shown potential as a monomer for high-performance polymers. Its rigid cyclopropyl group can enhance thermal stability, while the hydroxyl functionality allows for cross-linking or copolymerization. Such properties are highly sought after in industries like electronics and coatings, where durability and precision are paramount. Additionally, its compatibility with click chemistry protocols opens doors for modular material design, a trending topic in nanotechnology forums.

For researchers seeking reliable data on CAS No. 1498002-40-6, common queries include its spectroscopic fingerprints (e.g., NMR and IR spectra), solubility profiles, and commercial availability. Addressing these questions, recent publications confirm its characteristic 1H-NMR signals at δ 6.3–7.4 ppm (furan protons) and δ 0.5–1.2 ppm (cyclopropyl protons), alongside a distinct OH stretch at ~3400 cm-1 in IR. These analytical markers are crucial for quality control in large-scale production.

Looking ahead, the demand for {1-(furan-2-yl)methylcyclopropyl}methanol is expected to rise, driven by interdisciplinary innovations. Its synergy with machine learning-assisted molecular modeling and automated synthesis platforms exemplifies the compound’s relevance in modern R&D. By integrating traditional synthetic expertise with cutting-edge technologies, stakeholders can unlock new applications while adhering to ESG (Environmental, Social, and Governance) benchmarks—a priority for investors and policymakers alike.

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